2-Ethyl-2-norbornyl acetate
Description
2-Ethyl-2-norbornyl acetate is a bicyclic monoterpene derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an ethyl group and an acetyloxy group at the 2-position.
Norbornyl derivatives are notable for their rigid bicyclic framework, which confers unique steric and electronic characteristics. For example, norbornene-2-methanol acetate (CAS 16053-06-8) shares a similar backbone, with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166 g/mol . The ethyl substituent in 2-ethyl-2-norbornyl acetate likely enhances lipophilicity compared to simpler norbornyl acetates, influencing solubility and volatility. Such compounds are often utilized in fragrances, polymer additives, or intermediates in organic synthesis due to their stability and functionalizability.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2-ethyl-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C11H18O2/c1-3-11(13-8(2)12)7-9-4-5-10(11)6-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
ZGCWLBHOITVYSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1C2)OC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanism
The compound serves as a precursor for the generation of the 2-norbornyl cation, a non-classical carbocation that plays a significant role in various chemical reactions. The formation of this cation allows for unique reactivity patterns, including enantioselective reactions facilitated by chiral catalysts . The 2-norbornyl cation's ability to stabilize through delocalization makes it a valuable intermediate in synthetic organic chemistry.
Case Study: Enantioselective Catalysis
Recent studies have demonstrated that chiral acids can catalyze enantioselective reactions involving the 2-norbornyl cation. For instance, researchers reported high yields and enantioselectivity when using tailored catalysts to promote reactions with this cation, showcasing its potential in synthesizing enantiopure compounds . The application of this mechanism is significant in the pharmaceutical industry, where the production of specific enantiomers is crucial.
Medicinal Chemistry
Therapeutic Potential
The structural characteristics of 2-ethyl-2-norbornyl acetate allow it to be explored as a scaffold for developing new therapeutic agents. Compounds derived from norbornyl structures have shown promise in treating various conditions, including cancer and inflammation .
Case Study: Anticancer Agents
Research has indicated that derivatives of norbornyl compounds exhibit anticancer properties through mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For example, analogs of 2-ethyl-2-norbornyl acetate have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, revealing significant activity .
Materials Science
Polymeric Applications
In materials science, 2-ethyl-2-norbornyl acetate has been utilized as a monomer in polymer synthesis. Its unique bicyclic structure contributes to the thermal stability and mechanical properties of resultant polymers. The incorporation of this compound into polymer matrices has been shown to enhance performance characteristics such as tensile strength and thermal resistance .
Case Study: Thermoplastic Polymers
Recent advancements in polymer chemistry have leveraged the properties of 2-ethyl-2-norbornyl acetate to develop thermoplastic polymers with improved durability and flexibility. These materials find applications in automotive and aerospace industries, where performance under extreme conditions is essential .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-ethyl-2-norbornyl acetate with structurally or functionally related acetate derivatives, based on molecular descriptors, applications, and research findings from the evidence:
Key Observations:
Structural Rigidity vs. Flexibility: Norbornyl derivatives (e.g., norborneol acetate, norbornene-2-methanol acetate) exhibit greater steric hindrance and thermal stability compared to monocyclic analogs like cyclohexyl acetate . The ethyl group in 2-ethyl-2-norbornyl acetate may further increase hydrophobicity, making it suitable for non-polar solvent systems or hydrophobic polymer matrices.
Functional Group Diversity: Ethyl 2-amino-2-cyanoacetate demonstrates how acetate esters can be tailored for bioactivity (e.g., enzyme inhibition or drug delivery) .
Analytical Identification: Gas chromatography-mass spectrometry (GC-MS) is critical for distinguishing norbornyl acetates in complex mixtures, as seen in studies of plant extracts and Streptomyces metabolites .
Synthetic Accessibility: Norbornyl acetates are often synthesized via acetylation of corresponding alcohols or dienes, as noted for norbornene-2-methanol acetate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-2-norbornyl acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acetylation of norbornene derivatives. For example, acetylation of norbornene-2-methanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions. Reaction optimization should focus on temperature (e.g., 80–100°C), solvent selection (e.g., ethyl acetate for solubility), and stoichiometric ratios. Monitor yields via GC-MS or NMR .
- Data Analysis : Compare yields under varying conditions. For instance, higher temperatures may accelerate esterification but risk side reactions like dehydration.
Q. How can researchers characterize the purity and structure of 2-ethyl-2-norbornyl acetate?
- Methodology : Use a combination of:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (e.g., 196.29 g/mol for related norbornyl acetates) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify characteristic peaks (e.g., acetate methyl protons at ~2.0 ppm and norbornyl bridgehead protons at 1.2–1.8 ppm) .
- Infrared Spectroscopy (IR) : Confirm ester C=O stretching at ~1740 cm .
Q. What are the stability considerations for 2-ethyl-2-norbornyl acetate under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure.
- Monitor degradation via HPLC or GC-MS. Related norbornyl acetates show stability in inert atmospheres but may hydrolyze in acidic/basic conditions .
Advanced Research Questions
Q. How does the stereochemistry of the norbornyl ring system influence the reactivity of 2-ethyl-2-norbornyl acetate?
- Methodology : Synthesize stereoisomers (e.g., exo vs. endo) and compare reaction kinetics in nucleophilic substitutions or hydrolysis. Use computational tools (e.g., DFT calculations) to analyze steric effects and transition states.
- Data Contradictions : Some studies report higher reactivity for exo isomers due to reduced steric hindrance, while others note unexpected stability in endo configurations .
Q. What analytical challenges arise when quantifying trace impurities in 2-ethyl-2-norbornyl acetate, and how can they be resolved?
- Methodology : Employ High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric impurities. For example, differentiate between norbornyl acetate isomers (e.g., 2-ethyl vs. 2-methyl derivatives) using fragmentation patterns .
- Contradictions : GC retention times alone may not resolve structurally similar byproducts; coupling with tandem MS (MS/MS) improves specificity.
Q. How can computational modeling predict the physicochemical properties of 2-ethyl-2-norbornyl acetate?
- Methodology : Use tools like COSMOtherm or Gaussian to calculate:
- LogP values (lipophilicity) for solubility predictions.
- Thermodynamic parameters (e.g., enthalpy of vaporization) using group contribution methods.
Q. What role does 2-ethyl-2-norbornyl acetate play in studying enzyme-catalyzed ester hydrolysis?
- Methodology : Use the compound as a substrate for esterases or lipases. Monitor hydrolysis rates via pH-stat titration or fluorescent probes. Compare activity with structurally related esters (e.g., bornyl or fenchyl acetates) to elucidate enzyme specificity .
Methodological Considerations
- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis during synthesis .
- Analytical Cross-Validation : Combine NMR, GC-MS, and IR to address limitations of individual techniques .
- Data Reproducibility : Report reaction conditions in detail (e.g., solvent purity, catalyst batch) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
